4-Bromophenyl-(4-fluorobenzyl)ether
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Overview
Description
4-Bromophenyl-(4-fluorobenzyl)ether is an organic compound that belongs to the class of aromatic ethers It consists of a bromophenyl group and a fluorobenzyl group connected by an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl-(4-fluorobenzyl)ether can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For this compound, the reaction would involve 4-bromophenol and 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate and a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl-(4-fluorobenzyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of substituted ethers or thioethers.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of reduced aromatic compounds.
Scientific Research Applications
4-Bromophenyl-(4-fluorobenzyl)ether has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry:
Environmental Science: Studies on its environmental impact and degradation pathways.
Mechanism of Action
The mechanism of action of 4-Bromophenyl-(4-fluorobenzyl)ether depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromodiphenyl ether: Similar structure but lacks the fluorobenzyl group.
4-Fluorodiphenyl ether: Similar structure but lacks the bromophenyl group.
Bis(4-bromophenyl) ether: Contains two bromophenyl groups instead of one bromophenyl and one fluorobenzyl group.
Uniqueness
4-Bromophenyl-(4-fluorobenzyl)ether is unique due to the presence of both bromine and fluorine atoms, which can impart distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities .
Properties
IUPAC Name |
1-bromo-4-[(4-fluorophenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQAIWHMXGWHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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